Sodium 3-((3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylamino)propanesulphonate

Description

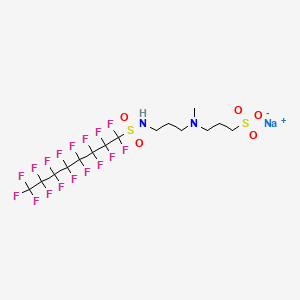

Chemical Structure and Properties Sodium 3-((3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylamino)propanesulphonate (CAS: 80621-17-6 or 85665-65-2) is a perfluorinated alkyl substance (PFAS) characterized by a fully fluorinated carbon chain (C8F17) attached to a sulphonamide-propyl-methylamino-propanesulphonate backbone. Its molecular formula is C₁₆H₁₉F₁₇N₂O₅S₂Na, with a molar mass of ~706.43 g/mol. The compound exhibits high thermal stability (common to PFAS) and amphiphilic properties due to its polar sulphonate group and non-polar perfluorinated tail.

Applications

Primarily used as a surfactant and water-repellent agent in textiles, it enhances dye exhaustion and fabric durability. It also serves in firefighting foams and industrial coatings due to its oil- and stain-resistant properties.

Properties

CAS No. |

85665-65-2 |

|---|---|

Molecular Formula |

C15H16F17N2NaO5S2 |

Molecular Weight |

714.4 g/mol |

IUPAC Name |

sodium;3-[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl-methylamino]propane-1-sulfonate |

InChI |

InChI=1S/C15H17F17N2O5S2.Na/c1-34(6-3-7-40(35,36)37)5-2-4-33-41(38,39)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30;/h33H,2-7H2,1H3,(H,35,36,37);/q;+1/p-1 |

InChI Key |

ZSPDCPUQRAQJLX-UHFFFAOYSA-M |

Canonical SMILES |

CN(CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Biological Activity

Sodium 3-((3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylamino)propanesulphonate, often referred to as a fluorinated surfactant, is notable for its unique chemical structure and biological activities. With a molecular formula of and a molecular weight of approximately 714.39 g/mol, this compound has garnered attention in various fields including biochemistry, environmental science, and pharmacology.

| Property | Value |

|---|---|

| CAS Number | 85665-65-2 |

| Molecular Formula | C15H16F17N2NaO5S2 |

| Molecular Weight | 714.39 g/mol |

| EINECS Number | 288-155-2 |

Biological Activity

The biological activity of this compound primarily stems from its surfactant properties. As a fluorinated surfactant, it exhibits unique interactions with biological membranes, which can influence protein stability and function.

Applications in Research

Fluorinated surfactants are increasingly utilized in biochemical research for:

- Protein Purification : They allow for the extraction and stabilization of integral membrane proteins without denaturing them .

- Cryo-Electron Microscopy (Cryo-EM) : These surfactants enhance the distribution of proteins on cryo-EM grids and improve vitrification processes .

Case Studies

- Stabilization of Membrane Proteins : In a study published in FEBS Letters, researchers demonstrated that fluorinated surfactants could substitute traditional detergents in maintaining the solubility and activity of membrane proteins during purification processes . This finding underscores the potential utility of this compound in structural biology.

- Impact on Cellular Viability : While direct studies on this compound are sparse, analogous compounds have shown significant cytotoxic effects in cell lines, indicating that caution is warranted when using these substances in biological contexts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the PFAS class, sharing core features with other fluorinated surfactants. Key comparisons include:

Performance and Environmental Impact

Surfactant Efficiency: The target compound’s dual amino-sulphonated structure enhances solubility and ionic interactions, outperforming carboxylate-based PFAS (e.g., sodium pentadecafluorooctanoate) in dye exhaustion and fabric adhesion. Compared to polymeric PFAS (e.g., 96353-69-4), it offers better penetration into fibers but lower durability in high-temperature environments.

Environmental Persistence :

- The C8 perfluoro chain in the compound is highly persistent, similar to other long-chain PFAS (e.g., PFOA, PFOS). Shorter-chain analogues (e.g., C6-based [38850-52-1]) degrade faster but are less effective as surfactants.

This contrasts with neutral polymeric PFAS (e.g., 96353-69-4), which exhibit lower bioaccumulation.

Regulatory Status

- Alternatives like C6-based sulphonates (e.g., [38850-52-1]) are increasingly favored in the EU.

Research Findings and Data

Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) |

|---|---|

| This compound | >300 |

| Sodium pentadecafluorooctanoate | 220–250 |

| Poly(oxyethylene)-based PFAS (96353-69-4) | 180–200 |

Environmental Half-Life in Water

| Compound | Half-Life (Years) |

|---|---|

| This compound | 5–8 |

| C6-based sulphonate (38850-52-1) | 1–2 |

| Sodium pentadecafluorooctanoate | 4–6 |

Preparation Methods

Electrochemical Fluorination (ECF)

Electrochemical fluorination involves the direct fluorination of octanesulphonyl fluoride (C8H17SO2F) using anhydrous hydrogen fluoride (HF) under electrolytic conditions. The process replaces all hydrogen atoms in the alkyl chain with fluorine, yielding a mixture of linear and branched perfluorinated isomers.

Reaction Conditions

- Reactants : Octanesulphonyl fluoride, liquid HF

- Temperature : 15–25°C

- Voltage : 5–6 V

- Duration : 24–48 hours

Outcome

- Yield : 60–70% linear C8F17SO2F.

- Byproducts : Branched isomers (20–30%) and shorter-chain perfluoroalkanes.

The crude product is distilled to isolate C8F17SO2F, which is subsequently hydrolyzed to C8F17SO3H and converted to C8F17SO2Cl using phosphorus pentachloride (PCl5).

Telomerization

Telomerization offers better control over chain linearity. It involves the radical polymerization of tetrafluoroethylene (TFE) with iodoperfluoroalkanes (e.g., C4F9I) to build the perfluorinated chain.

Reaction Steps

- Initiation : C4F9I + TFE → C4F9-CF2CF2I

- Propagation : Repeated TFE addition to form C8F17I.

- Sulphonylation : C8F17I is converted to C8F17SO2Cl via sulfonation and chlorination.

Advantages

- Higher linearity (>95%) compared to ECF.

- Reduced environmental concerns due to phased-out use of long-chain PFAS in ECF.

Formation of the Sulfonamide Linkage

The perfluorooctylsulphonyl chloride reacts with N-methyl-1,3-propanediamine to form the sulfonamide intermediate.

Reaction Scheme

$$ \text{C8F17SO2Cl} + \text{H2N-(CH2)3-N(CH3)-H} \rightarrow \text{C8F17SO2NH-(CH2)3-N(CH3)-H} + \text{HCl} $$

Conditions

- Solvent : Dichloromethane or tetrahydrofuran.

- Base : Triethylamine (to neutralize HCl).

- Temperature : 0–5°C (to minimize side reactions).

- Duration : 4–6 hours.

Yield : 75–85% after purification via recrystallization.

Sulfonation of the Propane Side Chain

The amine-terminated intermediate undergoes sulfonation to introduce the propanesulphonate group.

Chlorosulfonic Acid Method

Chlorosulfonic acid (ClSO3H) reacts with the secondary amine to form the sulphonic acid:

$$ \text{C8F17SO2NH-(CH2)3-N(CH3)-H} + \text{ClSO3H} \rightarrow \text{C8F17SO2NH-(CH2)3-N(CH3)-(CH2)3SO3H} + \text{HCl} $$

Conditions

- Molar Ratio : 1:1.2 (amine:ClSO3H).

- Temperature : 50–60°C.

- Duration : 8–12 hours.

Yield : 70–80%.

Sulfur Trioxide Complexation

Sulfur trioxide (SO3) complexes (e.g., SO3·pyridine) provide a milder alternative:

Conditions

- Solvent : Pyridine.

- Temperature : 25–30°C.

- Duration : 6–8 hours.

Yield : 65–75% with fewer side products.

Neutralization to Sodium Salt

The sulphonic acid is neutralized with sodium hydroxide (NaOH) to yield the final product:

$$ \text{C8F17SO2NH-(CH2)3-N(CH3)-(CH2)3SO3H} + \text{NaOH} \rightarrow \text{C8F17SO2NH-(CH2)3-N(CH3)-(CH2)3SO3Na} + \text{H2O} $$

Conditions

- pH : Adjusted to 7–8.

- Purification : Crystallization from ethanol/water.

Comparative Analysis of Methods

| Parameter | ECF-Based Synthesis | Telomerization-Based Synthesis |

|---|---|---|

| Chain Linearity | 70–80% | >95% |

| Environmental Impact | High (PFOS concerns) | Moderate (C4-based) |

| Yield (Overall) | 50–60% | 65–75% |

| Cost | Lower | Higher |

Challenges and Mitigation Strategies

- Isomer Separation : Branched isomers from ECF require costly distillation. Telomerization reduces this need.

- Toxicity : Use of HF and PCl5 mandates closed-system processing.

- Byproduct Management : HCl gas is scrubbed with alkaline solutions.

Industrial and Regulatory Considerations

Q & A

(Basic) What are the recommended synthetic pathways for Sodium 3-((3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylamino)propanesulphonate, and how is its purity validated?

Methodological Answer:

The synthesis involves a multi-step reaction sequence starting with the sulfonation of heptadecafluorooctyl derivatives. Key steps include:

Sulfonamide Formation: Reacting heptadecafluorooctylsulfonyl chloride with a propylamine derivative to form the sulfonamide intermediate .

Quaternization: Introducing the sulfonate group via reaction with propane sultone or analogous sulfonating agents under controlled pH to ensure monosodium salt formation .

Purification: Dialysis or size-exclusion chromatography to remove unreacted fluorinated precursors, which are common contaminants.

Validation: Purity is confirmed via:

- NMR Spectroscopy: , , and NMR to verify structural integrity and quantify residual solvents .

- Elemental Analysis: Ensuring stoichiometric consistency of C, H, N, and S .

(Basic) Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

- Spectroscopy:

- Chromatography:

(Advanced) How does the perfluorinated chain length impact micellization behavior in aqueous and organic-aqueous mixed solvents?

Methodological Answer:

The heptadecafluorooctyl chain induces strong hydrophobic aggregation, but its sulfonate headgroup enhances water solubility. Key considerations:

- Critical Micelle Concentration (CMC): Measure via surface tension or fluorescence probe methods. CMC values decrease with increasing ionic strength due to charge screening .

- Solvent Effects: In polar organic solvents (e.g., DMSO), micelle formation is suppressed, whereas in water:ethanol (70:30), anisotropic micelles dominate. Use dynamic light scattering (DLS) to monitor hydrodynamic radii .

- Contradictions: Discrepancies in reported CMC values often stem from pH variations (adjust to pH 7–8 using phosphate buffers) and temperature control (±0.5°C) .

(Advanced) What strategies resolve conflicting data on this compound’s environmental persistence in biodegradation studies?

Methodological Answer:

- Standardized Assays: Use OECD 301B (Ready Biodegradability) to compare aerobic degradation rates. Fluorinated chains resist microbial breakdown, leading to half-lives >100 days in most studies .

- Advanced Analytics:

- Control for Abiotic Degradation: UV exposure (254 nm) can cleave C-S bonds, requiring dark controls in biodegradation assays .

(Advanced) How can researchers optimize this compound’s use as a surfactant in nanoparticle synthesis while minimizing fluorinated byproducts?

Methodological Answer:

- Template Design: Use microemulsion methods with a 1:3 molar ratio of surfactant to co-surfactant (e.g., 1-pentanol) to stabilize nanoparticle nucleation .

- Byproduct Mitigation:

- Characterization:

(Basic) What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Nitrile gloves (≥8 mil thickness), ANSI-approved goggles, and fluoropolymer-coated lab coats to prevent permeation .

- Ventilation: Use fume hoods with face velocity ≥0.5 m/s during synthesis to capture volatile fluorinated intermediates .

- Spill Management: Absorb with vermiculite, seal in PFAS-approved containers, and incinerate at ≥1100°C to prevent environmental release .

(Advanced) What computational approaches predict this compound’s interaction with biological membranes?

Methodological Answer:

- MD Simulations: Use GROMACS with the CHARMM36 force field to model lipid bilayer penetration. The fluorinated chain exhibits deeper insertion into hydrophobic cores compared to hydrocarbon surfactants .

- Free Energy Calculations: Umbrella sampling to estimate translocation barriers (~25 kJ/mol for DPPC bilayers) .

- Validation: Compare with experimental data from neutron reflectometry (e.g., bilayer thickness changes ≥1.5 Å) .

(Advanced) How do structural analogs with varying fluorinated chain lengths affect structure-activity relationships in catalytic applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.